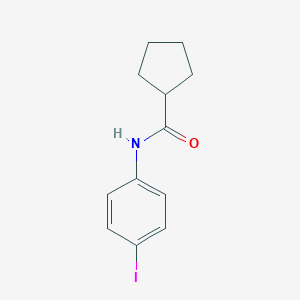

N-(4-iodophenyl)cyclopentanecarboxamide

Descripción

N-(4-Iodophenyl)cyclopentanecarboxamide is a carboxamide derivative featuring a cyclopentane ring conjugated to a 4-iodophenyl group via an amide bond. This structural motif combines the steric and electronic effects of the iodinated aromatic ring with the conformational flexibility of the cyclopentane moiety. For instance, cyclopentane-carboxamide derivatives are explored as opioid analogs (e.g., cyclopentyl fentanyl) and enzyme inhibitors, though the iodophenyl variant remains less characterized .

Propiedades

Fórmula molecular |

C12H14INO |

|---|---|

Peso molecular |

315.15 g/mol |

Nombre IUPAC |

N-(4-iodophenyl)cyclopentanecarboxamide |

InChI |

InChI=1S/C12H14INO/c13-10-5-7-11(8-6-10)14-12(15)9-3-1-2-4-9/h5-9H,1-4H2,(H,14,15) |

Clave InChI |

RMYHQQXUKYSDQP-UHFFFAOYSA-N |

SMILES |

C1CCC(C1)C(=O)NC2=CC=C(C=C2)I |

SMILES canónico |

C1CCC(C1)C(=O)NC2=CC=C(C=C2)I |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Cyclic Ring Modifications: Cyclopentane vs. Cyclopropane

The size of the carbocyclic ring significantly impacts physicochemical properties. N-(4-Iodophenyl)cyclopropanecarboxamide (C10H10INO) shares the same 4-iodophenylamide group but replaces the cyclopentane with a strained cyclopropane ring. However, cyclopentane’s greater stability and chair-like conformations improve synthetic feasibility and thermal stability .

| Property | N-(4-Iodophenyl)cyclopentanecarboxamide | N-(4-Iodophenyl)cyclopropanecarboxamide |

|---|---|---|

| Cyclic Ring Size | 5-membered | 3-membered |

| Molecular Formula | C12H14INO (hypothesized) | C10H10INO |

| Stability | High (low ring strain) | Moderate (high ring strain) |

| Synthetic Yield | Not reported | Not reported |

Halogen Substituent Effects: Iodo vs. Bromo

Halogen substitution at the para position influences electronic and steric properties. 1-(4-Bromophenyl)-N-[2-(4-morpholinyl)phenyl]cyclopentanecarboxamide () replaces iodine with bromine, reducing polarizability but retaining electron-withdrawing effects. In maleimide derivatives (), halogen size (F, Cl, Br, I) showed minimal impact on enzyme inhibition (IC50 ~4–7 μM), suggesting steric factors may dominate over electronic effects in carboxamides.

Functional Group Variations

- Sulfamoyl Derivatives : N-[(4-Sulfamoylphenyl)carbamothioyl]cyclopentanecarboxamide () introduces a sulfonamide group, increasing acidity and bioavailability.

- Hydrazine-Carbonothioyl Hybrids: Derivatives like N-(2-Benzoylhydrazine-1-carbonothioyl)cyclopentanecarboxamide () exhibit varied melting points (148–201°C), correlating with substituent symmetry and intermolecular forces.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.